12alpha-Fumitremorgin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

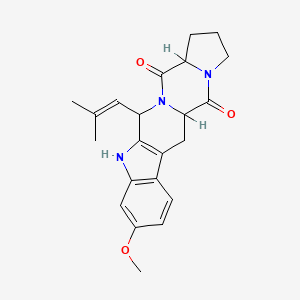

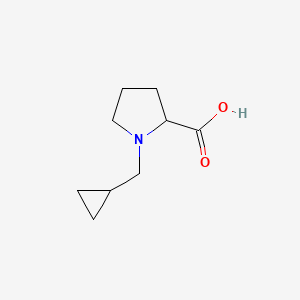

12alpha-Fumitremorgin C is a mycotoxin produced by the fungus Aspergillus fumigatus. It belongs to the class of indole alkaloids and is known for its potent biological activities, particularly as an inhibitor of the breast cancer resistance protein (BCRP/ABCG2).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Fumitremorgin C typically involves the formation of a diketopiperazine core from L-tryptophan and L-proline. This is followed by a series of prenylation, cyclization, and hydroxylation reactions. Key enzymes involved in its biosynthesis include nonribosomal peptide synthase (FtmA), prenyltransferases (FtmB and FtmH), and cytochrome P450 monooxygenases (FtmC, FtmE, and FtmG) .

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus fumigatus strains. The compound is extracted from the fermentation broth and purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: 12alpha-Fumitremorgin C undergoes several types of chemical reactions, including:

Oxidation: Hydroxylation at specific positions on the indole ring.

Reduction: Reduction of double bonds in the diketopiperazine core.

Substitution: Prenylation at the indole nitrogen and other positions.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes (e.g., FtmC, FtmE, FtmG).

Prenylation: Prenyltransferases (e.g., FtmB, FtmH).

Major Products:

12alpha, 13alpha-Dihydroxyfumitremorgin C: Formed by hydroxylation of this compound.

Aplicaciones Científicas De Investigación

12alpha-Fumitremorgin C has a wide range of scientific research applications:

Chemistry: Used as a probe to study the function and inhibition of ABCG2/BCRP transporters.

Biology: Investigated for its role in reversing multidrug resistance in cancer cells.

Medicine: Potential therapeutic agent in cancer treatment by enhancing the efficacy of chemotherapeutic drugs.

Industry: Utilized in the development of new pharmacological tools and drug candidates.

Mecanismo De Acción

12alpha-Fumitremorgin C exerts its effects primarily by inhibiting the ABCG2/BCRP transporter. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs, thereby reversing multidrug resistance. The compound interacts with the transporter at specific binding sites, blocking its function and enhancing drug toxicity in resistant cancer cells .

Comparación Con Compuestos Similares

- Fumitremorgin B

- Verruculogen

- Tryprostatin B

- Cyclotryprostatin

Comparison: 12alpha-Fumitremorgin C is unique due to its specific inhibition of the ABCG2/BCRP transporter, which is not observed in other similar compounds like Fumitremorgin B or Verruculogen. Additionally, its structure, characterized by specific prenylation and hydroxylation patterns, distinguishes it from other indole alkaloids .

Propiedades

IUPAC Name |

7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEYVIGIPJSTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)

![1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15285442.png)

![Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)

![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)

![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)